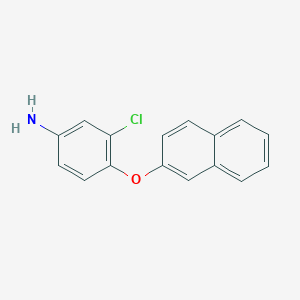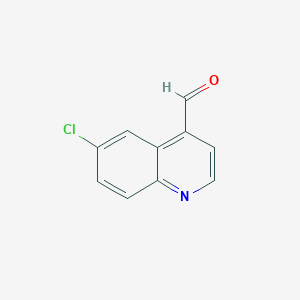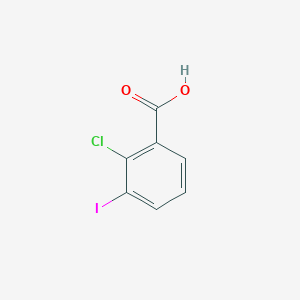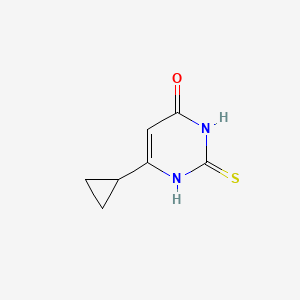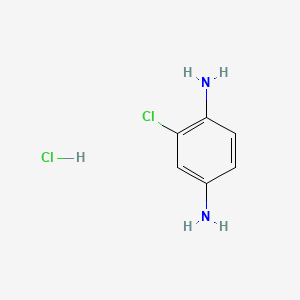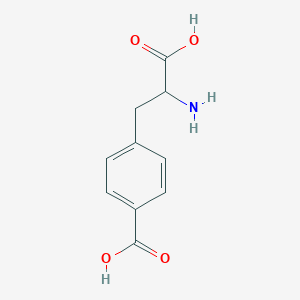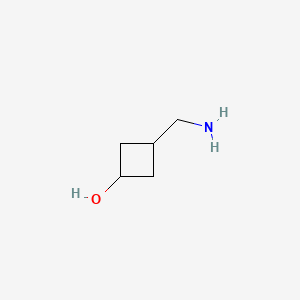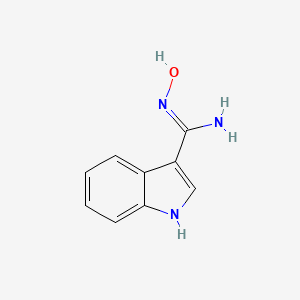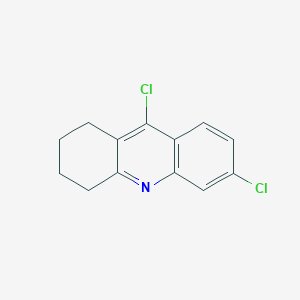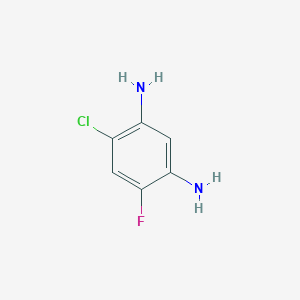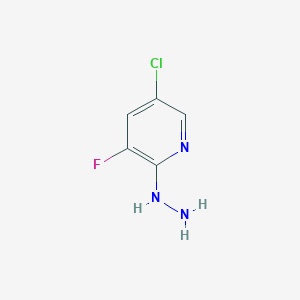
5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid
Übersicht
Beschreibung
The compound “5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid” is a complex organic molecule that likely contains a pyrrole ring and a triazole ring . Pyrrole is a heterocyclic aromatic organic compound, while triazole refers to either of two isomeric forms of a diazole (a five-membered heterocyclic compound with two nitrogen atoms in the ring).
Synthesis Analysis
While specific synthesis methods for “5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid” were not found, there are studies on the synthesis of related compounds. For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds with a pyrrole ring system, such as the one in your query, have been found to exhibit antibacterial activity . A study synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides and evaluated them for antibacterial activity . Some of these compounds showed strong antibacterial properties .
Antitubercular Activity
The same study also found that some of the synthesized compounds exhibited antitubercular properties . This suggests that the pyrrole ring system could be a valuable component in the development of new antitubercular drugs .
Enzyme Inhibition
The compounds were also tested for their ability to inhibit the enzymes enoyl ACP reductase and DHFR . Many of the synthesized molecules showed appreciable action against these enzymes , indicating potential use in the treatment of diseases where these enzymes play a role.
Anti-Inflammatory and Analgesic Activity
Benzoylpyrrolopyrrole carboxylic acid compounds, which are similar to the compound in your query, have been found to possess high anti-inflammatory and analgesic activity . This suggests that the pyrrole ring system could be a valuable component in the development of new anti-inflammatory and analgesic drugs .
Biosensing
Pyrrole-containing compounds have been used in the preparation of electrode surfaces for biosensing. This suggests potential applications in the development of new biosensors.
Bioactive Compounds in Fungi
Pyrrole alkaloids, including those similar to the compound in your query, have been isolated from fungi . These compounds could have potential uses in the biological and medical sciences due to their pronounced biological activity .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid” were not found, related compounds have shown promise in various fields. For example, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides exhibited appreciable action against DHFR and enoyl ACP reductase enzymes, suggesting potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-pyrrol-1-yl-1H-1,2,4-triazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-6(13)5-8-7(10-9-5)11-3-1-2-4-11/h1-4H,(H,12,13)(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKZTCXYFVSBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NNC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)
![6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B3024093.png)
